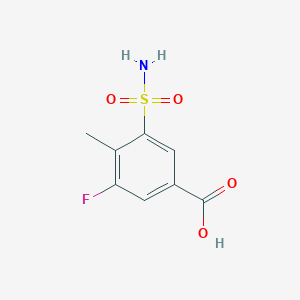

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid

Description

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the 3-position, a methyl group at the 4-position, and a sulfamoyl group (-SO₂NH₂) at the 5-position of the aromatic ring. This compound is structurally distinct due to the synergistic effects of its substituents:

- Methyl group: Provides steric bulk and mild electron-donating effects, modulating solubility and reactivity.

- Sulfamoyl group: A polar, hydrogen-bonding moiety often associated with pharmacological activity (e.g., diuretics, carbonic anhydrase inhibitors).

Notably, its synthesis likely involves chlorosulfonation of a precursor like 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS 926264-75-7), followed by amidation to introduce the sulfamoyl group .

Properties

Molecular Formula |

C8H8FNO4S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-fluoro-4-methyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H8FNO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

ZEEVLTAGPQFXJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)N)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method is the sulfonation of 3-Fluoro-4-methylbenzoic acid, followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid may involve large-scale sulfonation and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.

Substitution: The fluorine atom and the methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the sulfamoyl group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Comparison of Substituent Effects in Benzoic Acid Derivatives

Key Observations :

Acidity: The sulfamoyl group in 3-fluoro-4-methyl-5-sulfamoylbenzoic acid significantly lowers the pKa compared to non-sulfonated analogues (e.g., 3-fluoro-4-methylbenzoic acid) due to its strong electron-withdrawing nature. This enhances solubility in aqueous media at physiological pH.

Bioactivity: Fluorine substitution at the 3-position may enhance binding to biological targets, as seen in halogenated azo dyes where 3′-fluoro derivatives exhibited elevated carcinogenic activity .

Synthetic Precursors : The chlorosulfonyl precursor (CAS 926264-75-7) is critical for introducing the sulfamoyl group but is highly reactive, requiring careful handling .

Physicochemical Properties

Biological Activity

3-Fluoro-4-methyl-5-sulfamoylbenzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom, a methyl group, and a sulfamoyl moiety, is being investigated for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₈FNO₄S

- Molecular Weight : Approximately 233.22 g/mol

- Functional Groups :

- Fluorine atom (enhances lipophilicity)

- Methyl group (modulates biological activity)

- Sulfamoyl group (potential for enzyme inhibition)

The combination of these functional groups imparts distinct chemical reactivity and biological properties, making it relevant for various applications in medicinal chemistry and agrochemicals .

The biological activity of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The sulfamoyl group can mimic natural substrates, allowing it to act as an enzyme inhibitor. This mechanism is crucial in therapeutic contexts where modulation of enzyme activity is desired .

Biological Activity

Research indicates that 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid exhibits several promising biological activities:

- Enzyme Inhibition :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

-

Antimicrobial Activity :

- There is evidence to suggest that 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid exhibits activity against certain pathogens, including fungi like Candida albicans, indicating its potential use in treating opportunistic infections.

Case Studies and Research Findings

Several studies have elucidated the biological activity of related compounds, providing insights into the efficacy and safety profile of 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid.

Table 1: Summary of Biological Activities

Toxicity and Safety Profile

Toxicity studies indicate that 3-Fluoro-4-methyl-5-sulfamoylbenzoic acid exhibits low cytotoxicity at concentrations below 50 μM. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.